N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-27-15-4-5-16-19(12-15)30-21(23-16)25(10-9-24-8-2-7-22-24)20(26)14-3-6-17-18(11-14)29-13-28-17/h2-8,11-12H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKWKKXAGTAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 436.49 g/mol |
| CAS Number | 1171749-93-1 |
The structure includes a pyrazole moiety combined with benzothiazole and dioxole components, which contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of pyrazole, including this compound, can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, modifications in the benzothiazole core have been linked to enhanced anticancer properties against multiple cancer cell lines .
- Anti-inflammatory Effects: The compound has demonstrated significant anti-inflammatory activity. In vitro studies showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various bacterial strains, showing promising results. For example, derivatives have displayed effectiveness against E. coli and S. aureus .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer cell survival.
- Cell Cycle Modulation: It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Cytokine Modulation: The ability to modulate cytokine production suggests a role in regulating immune responses.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
- Study on Pyrazole Derivatives:
- Benzothiazole Core Modification:
-
Antimicrobial Testing:
- A study evaluated various pyrazole derivatives against bacterial strains, revealing that certain modifications improved antimicrobial potency while reducing cytotoxicity.
Scientific Research Applications
Chemical Properties and Structure
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide in cancer treatment. Similar compounds containing benzothiazole and pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been reported to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction in hepatoma cells .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit inhibitory effects against pathogens such as Mycobacterium tuberculosis. The synthesis of new benzothiazole-based compounds has been linked to improved efficacy against resistant strains of bacteria .
Anti-inflammatory Effects
Compounds derived from benzothiazoles have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through these compounds could provide therapeutic avenues for treating chronic inflammatory diseases.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Acetic anhydride, hydrazine |
| Step 2 | Cyclization | Benzothiazole derivatives |
| Step 3 | Final purification | Chromatography |
Study on Cytotoxicity
A study published in PubMed investigated the cytotoxic effects of similar compounds on cancer cell lines. It was found that these compounds induced apoptosis through ROS-mediated pathways, suggesting that this compound may share similar mechanisms .
Antitubercular Activity
Another study focused on the synthesis of new benzothiazole derivatives for antitubercular activity demonstrated that specific modifications led to enhanced potency against M. tuberculosis, supporting the hypothesis that structural variations can significantly influence biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and synthetic routes of the target compound with related derivatives:
Key Observations :
Recommendations :
- Conduct computational docking studies to predict binding modes against targets like kinases or antimicrobial enzymes.
- Optimize the pyrazole-ethyl group via substituent variation (e.g., fluorination) to enhance stability .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis involves a multi-step approach:
- Step 1: Construct the 6-methoxybenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions .
- Step 2: Introduce the pyrazole moiety via a nucleophilic substitution reaction between 1H-pyrazole and a bromoethyl intermediate. Catalysts like KCO in DMF at 80–100°C are typically used .
- Step 3: Couple the thiazole and pyrazole-ethyl intermediates with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM .
- Key Considerations: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm regioselectivity using H NMR .
Basic: How is the compound’s purity and structural integrity validated?
Answer:
Use a combination of analytical techniques:
- Elemental Analysis: Verify stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- Spectroscopy:
- IR: Confirm carbonyl (C=O, ~1650–1700 cm) and thiazole C=N (~1600 cm) .
- H/C NMR: Assign peaks for methoxy (~δ 3.8–4.0 ppm), pyrazole protons (δ 7.5–8.5 ppm), and benzo[d]dioxole (δ 6.0–6.5 ppm) .
- HPLC-MS: Assess purity (>95%) using reverse-phase C18 columns and monitor molecular ion peaks .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Answer:
- Substituent Variation: Systematically modify substituents on the pyrazole (e.g., electron-withdrawing groups at N1), thiazole (e.g., methoxy vs. halogen at C6), and benzo[d]dioxole rings .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, highlights thiazole derivatives evaluated for antimicrobial activity via MIC assays .
- Computational Pre-screening: Use molecular docking (AutoDock Vina) to predict binding affinities to active sites, as demonstrated in for pyrazole-thiazole hybrids .
Advanced: How to resolve contradictory bioactivity data across studies?
Answer:
- Dose-Response Analysis: Re-evaluate IC values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Control Experiments: Rule off-target effects via knockout cell lines or competitive binding assays .
- Solubility Correction: Address poor solubility (common in lipophilic analogs) using co-solvents (e.g., DMSO/PBS mixtures) or PEGylation .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to model interactions. employed docking to visualize pyrazole-thiazole derivatives in COX-2 active sites, identifying key hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Basic: What are the common solubility challenges and mitigation strategies?
Answer:
- Challenges: High logP (>3) due to aromatic rings and methoxy groups .
- Solutions:
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Replace traditional bases (e.g., KCO) with phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .
- Microwave Assistance: Reduce reaction times (e.g., from 24h to 2h) for steps like pyrazole alkylation, as shown in for similar heterocycles .
- Process Analytics: Monitor intermediates in real-time using PAT tools (e.g., ReactIR) to identify bottlenecks .
Advanced: How to validate target engagement in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
